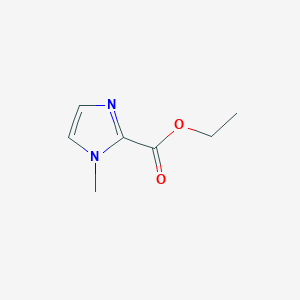

Ethyl 1-methyl-1h-imidazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5-9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTZYDYZBOBDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401355 | |

| Record name | ethyl 1-methyl-1h-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30148-21-1 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30148-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-methyl-1h-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-Methylimidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Ethyl 1-methyl-1h-imidazole-2-carboxylate?

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-methyl-1H-imidazole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Core Heterocycle

This compound is a heterocyclic compound built upon the imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its typical pKa near physiological pH make it a versatile component for modulating the physicochemical and pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental frameworks crucial for its application in drug discovery and development.

Molecular Identity and Structural Characteristics

A precise understanding of the molecule's fundamental identity is the foundation of all subsequent characterization.

Core Identifiers

The essential identification parameters for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 30148-21-1 | [5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 154.17 g/mol | [5][7] |

| IUPAC Name | ethyl 1-methylimidazole-2-carboxylate | [6][8] |

| Synonyms | 1-Methylimidazole-2-carboxylic acid ethyl ester, 2-(Ethoxycarbonyl)-1-methyl-1H-imidazole | [7] |

| SMILES | CCOC(=O)C1=NC=CN1C | [8] |

| InChIKey | NOTZYDYZBOBDFE-UHFFFAOYSA-N | [8] |

Crystallographic and Structural Analysis

The three-dimensional arrangement of a molecule dictates its interaction with biological targets and its solid-state behavior. A single-crystal X-ray study of this compound reveals a nearly planar molecular conformation.[9] The carboxyethyl group exhibits a slight twist of approximately 4.43° relative to the plane of the imidazole ring.[9] This planarity has implications for crystal packing and potential π-stacking interactions, which can influence solubility and stability. The carbonyl unit of the ester is oriented anti to the N-methyl group, a conformational detail that can affect receptor docking and intermolecular interactions.[9]

Fundamental Physicochemical Properties

These intrinsic properties are critical for predicting the compound's behavior in both chemical and biological systems.

| Property | Value | Significance in Drug Development | Source(s) |

| Appearance | White to light yellow powder or lump | Affects handling, formulation, and quality control. | [7] |

| Melting Point | 41 - 48 °C | Indicator of purity and lattice energy; important for formulation processes like hot-melt extrusion. | [7] |

| Boiling Point | 110 °C at 0.5 mmHg | Relevant for purification (distillation) and assessing volatility. | [7] |

| Computed LogP (XLogP3) | 1.6 | Predicts lipophilicity, influencing membrane permeability and absorption. | [10] |

| Topological Polar Surface Area | 44.1 Ų | Correlates with hydrogen bonding potential and permeability across biological membranes. | [10] |

Critical Parameters for Pharmaceutical Development

For a molecule to advance as a drug candidate, a deeper understanding of its behavior in aqueous environments and as a solid is non-negotiable.

Ionization Constant (pKa)

Causality & Importance: The pKa dictates the extent of a molecule's ionization at a given pH. For this compound, the key ionizable center is the sp² nitrogen (N-3) of the imidazole ring, which can accept a proton. This ionization state is paramount as it governs solubility, absorption, distribution, and target binding.[3] The pKa of the parent imidazole is approximately 7.1.[3] The N-1 methyl group is weakly electron-donating, which would slightly increase basicity (raise pKa), while the C-2 ethyl carboxylate group is electron-withdrawing, which would decrease basicity (lower pKa). The net effect suggests a pKa value slightly lower than that of unsubstituted imidazole. While no experimental value is reported in the surveyed literature, potentiometric studies on similar N-methylimidazole groups within larger molecules have shown pKa values in the range of 6.3 to 7.2.[11]

Diagram: Protonation Equilibrium

The ionization state of the molecule is determined by the pH of the surrounding environment relative to its pKa.

Caption: Ionization equilibrium of the imidazole ring.

Self-Validating Protocol: Potentiometric pKa Determination

This method provides a definitive experimental pKa value.

-

Preparation: Prepare a 0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa extrapolated back to 0% co-solvent.

-

Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant. Stir the solution continuously.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the pKa is the pH where the second derivative is zero.[11]

-

System Validation: Perform a titration of a known standard, such as N-methylimidazole (pKa ≈ 7.2), to validate the experimental setup and methodology.[11]

Aqueous Solubility

Causality & Importance: Solubility is a critical determinant of a drug's bioavailability.[12] Poor aqueous solubility is a major hurdle in drug development. This compound is described as having low solubility in water but being more soluble in organic solvents, which is typical for a small molecule with a crystalline structure and moderate lipophilicity.[7] Solubility will be pH-dependent; due to the basicity of the imidazole ring, solubility is expected to increase significantly at pH values below its pKa, where the cationic (protonated) form dominates.

Diagram: Thermodynamic Solubility Workflow

This workflow ensures the determination of the true equilibrium solubility, a critical parameter for biopharmaceutical classification.

Caption: Workflow for Equilibrium Solubility Determination.

Self-Validating Protocol: Equilibrium "Shake-Flask" Solubility Determination

This is the gold-standard method for determining thermodynamic solubility for Biopharmaceutics Classification System (BCS) purposes.[13]

-

Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[13]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The goal is to create a saturated solution with a visible amount of remaining solid.[14]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. Alternatively, centrifuge the samples to pellet the excess solid.[14]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary (using a filter that does not bind the compound). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15]

-

System Validation: The continued presence of solid material at the end of the experiment validates that equilibrium saturation was achieved.

Solid-State Properties: Polymorphism and Hygroscopicity

Causality & Importance: The solid-state form of an active pharmaceutical ingredient (API) is not static. Different crystal packing arrangements (polymorphs) can have different stabilities, melting points, and, most critically, different solubilities and dissolution rates.[16][17] An unstable polymorph can convert to a more stable, less soluble form during storage, potentially rendering the drug product ineffective.[16] Furthermore, the tendency of a compound to absorb atmospheric moisture (hygroscopicity) can lead to physical changes (e.g., deliquescence) and chemical degradation.[18][19] Given that a crystal structure for this compound has been solved, a polymorph screen is a necessary step to de-risk development.[9][20]

Self-Validating Protocol: Polymorph and Hygroscopicity Screening

-

Polymorph Screen:

-

Objective: To discover as many crystalline forms as possible.[17]

-

Methodology: Subject the compound to a wide range of crystallization conditions, including different solvents, temperatures, and cooling rates. Techniques like slurry conversion, solvent evaporation, and anti-solvent addition are employed.

-

Analysis: Characterize the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique forms.[17]

-

-

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):

-

Objective: To quantify water uptake as a function of relative humidity (RH).

-

Methodology: Place a small, accurately weighed sample in a DVS instrument. The instrument exposes the sample to a programmed range of RH levels (e.g., 0% to 95% RH) at a constant temperature, continuously measuring the change in mass.

-

Analysis: A plot of mass change versus RH reveals the hygroscopic nature of the material. Significant water uptake or hysteresis between sorption and desorption cycles can indicate potential physical instability.[19]

-

Conclusion

This compound presents a physicochemical profile characteristic of a promising heterocyclic building block. Its moderate lipophilicity, solid-state nature, and, most importantly, the presence of an ionizable imidazole ring provide clear handles for modulating properties essential for drug development. The key to unlocking its potential lies in the rigorous experimental determination of its pKa, solubility profile, and solid-state stability. The protocols outlined in this guide provide a robust, self-validating framework for generating the data necessary to make informed decisions, thereby mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic agent.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5731. Retrieved from [Link]

-

McMahon, J. A., et al. (2012). Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. Crystal Growth & Design, 12(3), 1363-1374. DOI: 10.1021/cg201407q. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4261883, this compound. PubChem. Retrieved from [Link]

-

Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758877, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. ISRN Pharmaceutics, 2012, 802349. DOI: 10.5402/2012/802349. Retrieved from [Link]

-

Wang, A., et al. (2019). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 4(2), 4219–4226. DOI: 10.1021/acsomega.8b03598. Retrieved from [Link]

-

Crasto, A. M. (n.d.). Polymorphism. New Drug Approvals. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ACS Publications. Retrieved from [Link]

-

Gite, B. D., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 39-47. Retrieved from [Link]

-

Pharmaceutical Technology. (2020). Live Webcast: Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. Retrieved from [Link]

-

ResearchGate. (2023). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58861475, Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]

-

Luyten, I., et al. (2015). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(1), 101-111. DOI: 10.1093/nar/gku1292. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4966. DOI: 10.3390/molecules27154966. Retrieved from [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. Retrieved from [Link]

-

de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(15), 7040-7047. DOI: 10.1039/C0CP02725D. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58326683, Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 11-16. DOI: 10.24412/2707-6180-2022-64-2-11-16. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of Imidazole. ResearchGate. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4966. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549404, ethyl 1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound, 97%. J&K Scientific. Retrieved from [Link]

-

Technobis. (2024). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Technobis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Cheméo. Retrieved from [Link]

-

ResearchGate. (2021). Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials. ResearchGate. Retrieved from [Link]

-

Salnikova, Y. G., et al. (2018). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. Journal of Contemporary Physics (Armenian Academy of Sciences), 53(1), 81-90. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81540, 1-Ethyl-1H-imidazole. PubChem. Retrieved from [Link]

-

Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 221. DOI: 10.3390/pharmaceutics15010221. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Ethyl 1-methylimidazole-2-carboxylate. Chem-Impex. Retrieved from [Link]

-

Frye, B. C., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549. DOI: 10.1107/S1600536806010038. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154888, Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H10N2O2 | CID 4261883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmatutor.org [pharmatutor.org]

- 13. who.int [who.int]

- 14. benchchem.com [benchchem.com]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. conservancy.umn.edu [conservancy.umn.edu]

- 19. researchgate.net [researchgate.net]

- 20. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to Ethyl 1-methyl-1H-imidazole-2-carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-imidazole-2-carboxylate is a key heterocyclic building block in modern organic and medicinal chemistry. Its rigid, planar structure, combined with the electronic properties of the imidazole ring and the reactivity of the carboxylate group, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, and applications of this important molecule, with a focus on the underlying chemical principles and practical methodologies relevant to researchers in the field.

While the broader family of imidazole derivatives has been known since the 19th century, with the first synthesis of the parent imidazole ring by Heinrich Debus in 1858, the specific history of this compound is less definitively documented in early literature.[1] Its emergence is likely tied to the expansion of heterocyclic chemistry in the late 20th century, driven by the search for novel pharmaceutical intermediates.[2] Today, it is recognized as a crucial precursor for a variety of bioactive compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 30148-21-1 | [3][4][5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [3] |

| Molecular Weight | 154.17 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid or viscous liquid | [2] |

| IUPAC Name | ethyl 1-methylimidazole-2-carboxylate | [3] |

Spectroscopic Data:

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides key information for structural verification. Expected signals include those for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the two protons on the imidazole ring (two distinct signals in the aromatic region).[6]

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon of the ester, the carbons of the imidazole ring, the N-methyl carbon, and the carbons of the ethyl group.[6]

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group and vibrations associated with the imidazole ring.

The Evolution of Synthesis: From Classical Methods to Modern Industrial Processes

The synthesis of imidazole-2-carboxylates has evolved significantly, moving from classical, often low-yielding methods to highly optimized, scalable industrial processes.

Early Synthetic Strategies for the Imidazole Core

The foundational methods for constructing the imidazole ring, while not directly producing this compound, set the stage for later, more targeted syntheses. These include:

-

The Debus Synthesis (1858): This pioneering method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[1] While historically significant, it generally produces low yields.

-

The Radiszewski Synthesis: An improvement on the Debus method, this approach also utilizes a dicarbonyl, an aldehyde, and ammonia.

-

The Marckwald Synthesis: This route involves the cyclization of an α-aminoketone with a cyanate or related reagent.

These early methods provided the fundamental understanding of imidazole ring formation, paving the way for the development of more sophisticated and regioselective synthetic strategies.

Modern Synthetic Protocols for this compound

Current synthetic approaches are characterized by their efficiency, scalability, and high yields. A prominent and industrially relevant method involves the direct carboxylation of 1-methyl-1H-imidazole.

A Japanese patent outlines a robust and scalable process for the synthesis of imidazole-2-carboxylate derivatives, including the title compound.[7] This method highlights the importance of carefully controlled reaction conditions to achieve high yields, a critical factor in industrial production.[7]

Experimental Protocol: Synthesis from 1-methyl-1H-imidazole (Adapted from patent literature) [7]

Objective: To synthesize this compound via direct carboxylation of 1-methyl-1H-imidazole.

Reaction Scheme:

A modern synthesis of this compound.

Materials:

-

1-methyl-1H-imidazole

-

Ethyl chloroformate

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere: A three-necked flask is thoroughly dried and placed under an inert atmosphere of argon or nitrogen.

-

Initial Charge: Acetonitrile and a specific amount of ethyl chloroformate are added to the flask and the solution is cooled to -20°C.

-

Reagent Addition: A solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile is prepared separately. This solution is then added dropwise to the cooled ethyl chloroformate solution over a defined period, maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

-

Work-up: Ethanol and water are added to the reaction mixture to dissolve any precipitate that has formed.

-

Analysis and Purification: An aliquot of the homogenous solution can be taken for analysis (e.g., HPLC) to determine the yield. The product can then be isolated and purified using standard techniques such as extraction and chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which could hydrolyze the ethyl chloroformate.

-

Low Temperature: The initial low temperature (-20°C) is critical for controlling the exothermicity of the reaction and minimizing the formation of byproducts. Adding the 1-methyl-1H-imidazole solution dropwise also helps in managing the reaction rate and temperature.

-

Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

Applications in Drug Discovery and Development

The imidazole nucleus is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.[8][9] this compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.

While specific examples of marketed drugs that directly use this compound as a starting material can be proprietary, the broader class of imidazole carboxylates are well-documented as key intermediates. For instance, a structurally related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a crucial intermediate in the synthesis of Olmesartan , an angiotensin II receptor antagonist used to treat high blood pressure.[10] The synthetic strategies employed for these related molecules often provide valuable insights for the utilization of this compound.

Furthermore, patent literature indicates that imidazole-2-carboxylic acid ester derivatives are valuable as synthetic intermediates for compounds with antiviral activity .[7] This highlights the potential of this compound in the development of new therapeutic agents against viral infections.

The following diagram illustrates the general workflow of utilizing an imidazole intermediate in a drug development pipeline.

General workflow for the use of imidazole intermediates in drug discovery.

Conclusion

This compound has transitioned from a specialized chemical entity to a readily accessible and highly valuable building block in synthetic and medicinal chemistry. Its importance is underscored by the development of efficient and scalable synthetic processes that can meet the demands of industrial applications. For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and potential applications is crucial for the design and creation of the next generation of therapeutic agents. The continued exploration of the reactivity of this versatile imidazole derivative will undoubtedly lead to the discovery of new and innovative bioactive molecules.

References

- (No author provided). PH12016500332A1 - Antiviral compounds - Google Patents.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

-

(No author provided). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.

- (No author provided). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents.

-

PubChem. This compound. Available from: [Link]

- (No author provided). EP0392791B1 - Antiviral compounds - Google Patents.

-

(No author provided). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications | Journal of the American Chemical Society. Available from: [Link]

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3968.

- Reddy, K. I., Aruna, C., Babu, K. S., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113.

- (No author provided). US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents.

- Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6245.

- Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549.

-

NIST. 1H-Imidazole, 2-ethyl-4-methyl-. Available from: [Link]

- Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-270.

- Ayati, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-26.

- (No author provided). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PH12016500332A1 - Antiviral compounds - Google Patents [patents.google.com]

- 3. This compound | C7H10N2O2 | CID 4261883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 7. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

Spectroscopic data (NMR, IR, MS) of Ethyl 1-methyl-1h-imidazole-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 1-methyl-1h-imidazole-2-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of novel chemical entities. This guide provides a detailed exploration of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Introduction to this compound

This compound (C₇H₁₀N₂O₂) is a substituted imidazole, a class of compounds known for a wide range of biological activities. The structural elucidation of this molecule is critical for confirming its identity after synthesis and for quality control purposes. Its molecular weight is 154.17 g/mol .

The structure, presented below, consists of a 1-methyl-imidazole ring substituted at the 2-position with an ethyl carboxylate group. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring, the N-methyl group, and the ethyl ester group.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Imidazole H-4 | ~7.0-7.5 | Doublet | 1H |

| Imidazole H-5 | ~7.0-7.5 | Doublet | 1H |

| N-CH₃ | ~3.8-4.0 | Singlet | 3H |

| O-CH₂-CH₃ | ~4.2-4.4 | Quartet | 2H |

| O-CH₂-CH₃ | ~1.2-1.4 | Triplet | 3H |

Causality Behind Expected Shifts:

-

Imidazole Protons: The protons on the imidazole ring are in an electron-deficient aromatic system, leading to their downfield chemical shifts. The specific substitution pattern will influence their exact positions.

-

N-Methyl Protons: The methyl group attached to the nitrogen is expected to be a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the imidazole ring.

-

Ethyl Ester Protons: The methylene protons (-CH₂-) are adjacent to an oxygen atom, causing a significant downfield shift to around 4.2-4.4 ppm. These protons will be split into a quartet by the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet further upfield, typically around 1.2-1.4 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~160-165 |

| C-2 (Imidazole) | ~140-145 |

| C-4 (Imidazole) | ~125-130 |

| C-5 (Imidazole) | ~120-125 |

| N-CH₃ | ~35-40 |

| O-CH₂-CH₃ | ~60-65 |

| O-CH₂-CH₃ | ~14-16 |

Causality Behind Expected Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Imidazole Carbons: The carbons of the imidazole ring are aromatic and will resonate in the aromatic region of the spectrum. The carbon at the 2-position, being attached to two nitrogen atoms and the ester group, will be the most downfield of the ring carbons.

-

Alkyl Carbons: The N-methyl carbon and the carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a carbon-observe pulse sequence, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | ~3000-2850 | Medium |

| C=O stretch (ester) | ~1735-1750 | Strong |

| C=N stretch (imidazole) | ~1650-1550 | Medium |

| C-O stretch (ester) | ~1300-1000 | Strong |

Interpretation of Key Peaks:

-

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C-H Stretches: The presence of both aromatic and aliphatic C-H stretches will be observed.

-

C=N and C=C Stretches: The imidazole ring will show characteristic stretching vibrations in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Workflow for FTIR-ATR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation of its elemental composition.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 154, corresponding to the molecular weight of this compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₁₀N₂O₂).

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z = 109.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃) would lead to a fragment corresponding to the 1-methyl-imidazole cation.

-

Cleavage of the ethyl group from the ester would result in a loss of 29 mass units.

-

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote ionization.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the analyte.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Summary of Spectroscopic Data

| Technique | Key Data and Interpretation |

| ¹H NMR | Signals for imidazole, N-methyl, and ethyl protons with characteristic chemical shifts and multiplicities, confirming the hydrogen environment. |

| ¹³C NMR | Resonances for all seven unique carbons, including the ester carbonyl and imidazole ring carbons, confirming the carbon skeleton. |

| IR | Strong C=O stretch for the ester, along with aromatic and aliphatic C-H stretches, confirming the presence of key functional groups. |

| MS | Molecular ion peak at m/z = 154, with fragmentation patterns corresponding to the loss of ester-related fragments, confirming the molecular weight and structural components. |

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when pieced together, validates the chemical structure and purity of the compound. This in-depth spectroscopic analysis is an indispensable component of the research and development process for any new chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Versatile Building Block: A Technical Guide to Ethyl 1-methyl-1H-imidazole-2-carboxylate

An In-depth Examination of CAS 30148-21-1 for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for other functional groups.[1] This five-membered aromatic heterocycle is a fundamental component of biologically crucial molecules like the amino acid histidine and purine bases in DNA.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities with metal ions, makes it a privileged scaffold in drug design. Within this important class of compounds, Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS Number: 30148-21-1) emerges as a particularly valuable and versatile synthetic intermediate.

This technical guide offers a comprehensive overview of this compound, moving beyond a simple recitation of its properties to provide an in-depth analysis of its synthesis, characterization, reactivity, and applications. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this key building block.

Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its fundamental properties. This compound is a stable, yet reactive, molecule whose characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 30148-21-1 | [2][3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 154.17 g/mol | [2] |

| IUPAC Name | ethyl 1-methylimidazole-2-carboxylate | [3] |

| Synonyms | 2-(Ethoxycarbonyl)-1-methyl-1H-imidazole, 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester | [4][5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, and methanol |

Synthesis and Mechanistic Considerations

The strategic placement of the ester group at the C2 position, adjacent to the N-methylated nitrogen, makes this compound a desirable synthetic target. Several synthetic routes have been developed, with the choice of method often depending on the scale, available starting materials, and desired purity.

Method 1: Carboxylation of 1-Methylimidazole

A prevalent method for the synthesis of 2-carboxy-substituted imidazoles involves the direct carboxylation of the imidazole ring. This approach leverages the acidity of the proton at the C2 position. A general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

A detailed protocol for this transformation is described in Japanese patent JP2017066077A.[7] The key steps are as follows:

-

Reaction Setup: A solution of 1-methylimidazole and a suitable base, such as triethylamine, is prepared in an aprotic solvent like acetonitrile.

-

Acylation: The solution is cooled to a low temperature (e.g., -20 °C), and ethyl chloroformate is added dropwise. The low temperature is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as TLC or LC-MS.

-

Workup and Isolation: The reaction is quenched, typically with water, and the product is extracted into an organic solvent.

-

Purification: The crude product is then purified, often through column chromatography or recrystallization, to yield the final product.

The causality behind this experimental design lies in the enhanced nucleophilicity of the C2 carbon of 1-methylimidazole upon deprotonation by a base. The resulting imidazolyl anion readily attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the desired ester. The choice of a non-nucleophilic base like triethylamine is critical to prevent competitive reactions with the ethyl chloroformate.

Structural Characterization and Spectroscopic Analysis

Unambiguous characterization of the molecular structure is paramount for its use in further synthetic applications.

X-Ray Crystallography

The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction.[6] The analysis reveals a nearly planar molecule. The carboxyethyl group is only slightly twisted (by 4.43°) relative to the plane of the imidazole ring. A noteworthy conformational feature is that the carbonyl unit of the ester is oriented anti to the N-methyl group of the imidazole ring. This spatial arrangement can influence the molecule's crystal packing and its interactions in solution.

Spectroscopic Data

The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques.

| Technique | Key Features and Expected Data |

| ¹H NMR | Characteristic signals for the imidazole ring protons, the N-methyl group (singlet), and the ethyl ester group (quartet and triplet). |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester, the carbons of the imidazole ring, the N-methyl carbon, and the carbons of the ethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound is observed, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration is expected. |

Publicly available spectral data from sources like PubChem and ChemicalBook can be used as a reference.[4][8]

Applications in Research and Development

The utility of this compound lies in its role as a versatile building block for the synthesis of more complex, high-value molecules. Its bifunctional nature, possessing both the imidazole core and a reactive ester group, allows for a variety of subsequent chemical transformations.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular emphasis on the development of drugs targeting neurological disorders.[5] Imidazole-containing compounds have been investigated as positive allosteric modulators of the α1β2γ2GABA-A receptor, a target for treating a range of neurological conditions.[9] The ester functional group of this compound can be readily converted to amides, hydrazides, or other derivatives, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. For example, imidazole-based compounds have shown potential as inhibitors of monoamine oxidase B (MAO-B), a therapeutic target for Parkinson's disease.[10]

Caption: Synthetic utility in pharmaceutical lead generation.

Catalysis and Materials Science

Beyond pharmaceuticals, the imidazole moiety is a well-established ligand in coordination chemistry.[5] The nitrogen atoms of the imidazole ring can coordinate to a wide range of metal centers. This compound can be used to synthesize more complex ligands, where the ester group can be modified to introduce additional coordinating atoms or to attach the ligand to a solid support. These resulting metal-ligand complexes can function as catalysts in various organic transformations, enhancing reaction rates and selectivity.[5]

In materials science, this compound can be incorporated into the structure of polymers and coatings to impart specific properties such as improved thermal stability or durability.[5]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral: May be harmful if swallowed.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable building block for the creation of novel pharmaceuticals, catalysts, and advanced materials. This guide provides the foundational knowledge and practical insights necessary for researchers and developers to effectively harness the potential of this important molecule.

References

-

Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548–o1549. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2017). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.

-

Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

- Google Patents. (2013). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

-

Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(15), 2824-2831. [Link]

-

ResearchGate. (2006). (PDF) Ethyl 1-methylimidazole-2-carboxylate. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3845-3860. [Link]

-

Sharma, A., Kumar, V., Kumar, P., & Singh, R. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC chemistry, 15(1), 1-33. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. Retrieved from [Link]

-

Aguilar, F., Collin, V., De Cian, A., Lacroix, L., Mergny, J. L., & Riou, J. F. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. [Link]

-

Richter, M. F., Kielmann, L., Zeman, O., Kuthning, A., Kubíček, V., & Ehlers, S. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(1), 25-29. [Link]

-

Yan, J., Wang, L., & Li, G. (2011). 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o996. [Link]

-

Kim, H., Kim, J., Son, G., Lee, J., Lee, C., & Lee, K. (2015). 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss and behavioral impairment in rodent models of Parkinson's disease. Journal of Neuroscience Research, 93(10), 1545-1555. [Link]

-

PubChem. (n.d.). Ethyl 1H-imidazole-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2006). Ethyl 1-methylimidazole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). The roles of imidazole ligands in coordination supramolecular systems. Retrieved from [Link]

-

RSC Publishing. (2023). Carbazole-based bis-imidazole ligand-involved synthesis of inorganic–organic hybrid polyoxometalates as electrochemical sensors for detecting bromate and efficient catalysts for selective oxidation of thioether. Dalton Transactions. [Link]

-

National Center for Biotechnology Information. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 11(15), 2358-2371. [Link]

Sources

- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C7H10N2O2 | CID 4261883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss and behavioral impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS: 30148-21-1)

Abstract: This technical guide provides a comprehensive overview of Ethyl 1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest to the scientific community. The document details its core molecular and physicochemical properties, outlines a representative synthetic protocol and methods for analytical characterization, and explores its applications in research and development, particularly within medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals who utilize specialized heterocyclic building blocks in their work.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted imidazole derivative. The strategic placement of the ester group at the C2 position and the methyl group on the N1 nitrogen makes it a versatile and stable intermediate for further chemical elaboration. Its fundamental identifiers and properties are crucial for its application in experimental design.

Key Identifiers:

-

IUPAC Name: ethyl 1-methylimidazole-2-carboxylate[1]

-

Synonyms: 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester[1][3]

The compound's physical characteristics dictate its handling, storage, and reaction conditions. It typically presents as a white crystalline solid.[3] A summary of its key quantitative properties is provided below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 154.17 g/mol | [2][3] |

| Exact Mass | 154.074227566 Da | [3][4] |

| Melting Point | 43-45 °C | [3] |

| Boiling Point | 110 °C @ 0.5 Torr | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Appearance | White Crystalline Solid | [3] |

| XLogP3 | 0.6 | [3] |

| Topological Polar Surface Area | 44.1 Ų |[3][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, but a common and logical approach involves the N-methylation of its precursor, Ethyl 1H-imidazole-2-carboxylate. This strategy is efficient because the precursor itself can be synthesized from readily available starting materials.[5] The subsequent methylation step is typically a standard alkylation reaction.

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for deprotonating the imidazole nitrogen, which can then act as a nucleophile. Tetrahydrofuran (THF) is an excellent solvent choice as it is aprotic and can effectively solvate the resulting sodium salt. Methyl iodide serves as a common and effective methylating agent.

Illustrative Synthetic Protocol

The following is a representative, step-by-step methodology for the synthesis of the title compound.

Objective: To synthesize this compound via N-methylation of Ethyl 1H-imidazole-2-carboxylate.

Materials:

-

Ethyl 1H-imidazole-2-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (MeI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-imidazole-2-carboxylate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Deprotonation: Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Causality Note: This step must be performed slowly and at a reduced temperature to control the exothermic reaction and the evolution of hydrogen gas.

-

Alkylation: Allow the mixture to stir at 0 °C for 30-60 minutes. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by flash column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is crucial for separating the product from any unreacted starting material or potential N3-alkylated isomers. This step is a self-validating measure to ensure the high purity required for subsequent applications.

Synthesis Workflow Diagram

Caption: Illustrative workflow for synthesizing this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of all proton environments. Expected signals include a triplet and a quartet for the ethyl ester protons, a singlet for the N-methyl protons, and two distinct signals for the imidazole ring protons. ¹³C NMR would further confirm the carbon skeleton. Spectral data for this compound is available in public databases.[1][6]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 154. GC-MS data indicates a top peak at m/z 109, which likely corresponds to a key fragment, providing structural confirmation.[1]

-

Crystallography: The conformation and absolute structure of the molecule in its solid state can be unequivocally determined by X-ray crystallography. Crystal structure data for this compound is available and has been deposited in the Cambridge Structural Database (CSD).[1][7]

Applications in Research and Development

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules.

-

Medicinal Chemistry: The imidazole core is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[8] While this specific molecule has its own applications, its structural relative, Ethyl 1H-imidazole-2-carboxylate, is known as an intermediate in the synthesis of tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) and AMPA receptor antagonists with anticonvulsant activities.[9] This highlights the potential of the N-methylated derivative to serve as a key intermediate in developing novel therapeutics targeting similar pathways. The class of imidazole carboxylate esters is also central to the synthesis of major drugs like the angiotensin II receptor antagonist, Olmesartan.[10]

-

Materials Science: It has been identified as a useful synthetic intermediate for the solid-phase synthesis of polyamides that contain an imidazole ring.[3] Incorporating such heterocyclic units into polymer backbones can impart unique properties, such as altered thermal stability, conductivity, or chelating abilities.

Safety and Handling

According to aggregated GHS information, this compound is considered harmful if swallowed and causes skin irritation.[1][3]

-

Pictogram: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation)[1]

-

Precautions: Standard laboratory precautions should be taken. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Retrieved from [Link]

-

Molbase. (n.d.). ethyl 4-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 1-methylimidazole-2-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | C7H10N2O2 | CID 4261883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(30148-21-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. ETHYL IMIDAZOLE-2-CARBOXYLATE | 33543-78-1 [chemicalbook.com]

- 10. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of Ethyl 1-methyl-1H-imidazole-2-carboxylate in the Synthesis of Novel PARP Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the strategic application of Ethyl 1-methyl-1H-imidazole-2-carboxylate as a pivotal building block in the synthesis of Poly (ADP-ribose) Polymerase (PARP) inhibitors. We will delve into the underlying principles of PARP inhibition, the rationale for utilizing an imidazole scaffold, and provide robust, step-by-step protocols for the synthesis of a representative PARP inhibitor.

Introduction: The Rationale for Targeting PARP with Imidazole-Based Scaffolds

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the cellular DNA damage response.[1] Upon detecting single-strand DNA breaks (SSBs), PARP-1 catalyzes the synthesis of poly(ADP-ribose) chains on nuclear proteins, a process that recruits other DNA repair factors.[2] Inhibiting this pathway in cancers with pre-existing defects in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, leads to a state of "synthetic lethality."[3] In these tumor cells, unrepaired SSBs accumulate and degenerate into lethal double-strand breaks during replication, leading to cell death, while healthy cells with functional repair pathways remain largely unaffected.[4][5]

The design of most PARP inhibitors is based on mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[6] The imidazole ring, present in this compound, serves as an effective nicotinamide isostere. Its aromatic nature and hydrogen bonding capabilities allow it to form crucial interactions within the PARP catalytic domain, making it a valuable core structure for novel inhibitor design.[6][7]

This guide focuses on the practical conversion of the ethyl ester of 1-methyl-1H-imidazole-2-carboxylate into a carboxamide, a functional group essential for potent PARP inhibition, and its subsequent incorporation into a final drug-like molecule.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is primarily rooted in two mechanisms: the inhibition of single-strand break repair and the trapping of PARP enzymes on DNA.[1][4] This dual action is particularly potent in cancer cells deficient in homologous recombination repair (HRR), a key pathway for fixing double-strand breaks.

Part 2: Detailed Application Protocol - Synthesis of a Representative PARP Inhibitor

To illustrate the application, we will outline the synthesis of a novel inhibitor, "IM-Olaparib Analog," which incorporates the 1-methyl-1H-imidazole-2-carboxamide core coupled to a piperazine-linked phthalazinone moiety, a pharmacophore common to many potent PARP inhibitors like Olaparib. [8][9]

Chemical Reaction Scheme

Experimental Protocol: Amide Coupling

This protocol details the direct aminolysis reaction, which is the central step in utilizing the title compound.

Materials and Equipment:

-

This compound

-

4-(piperazin-1-ylmethyl)-2H-phthalazin-1-one (or other suitable amine fragment)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask, add 4-(piperazin-1-ylmethyl)-2H-phthalazin-1-one (1.0 eq).

-

Reagent Addition: Add this compound (1.1 eq) to the flask.

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.

-

Heating: Place the flask in a pre-heated heating mantle set to 120 °C and begin vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours. Causality Note: The high temperature is necessary to overcome the activation energy for the nucleophilic attack of the secondary amine on the relatively unreactive ethyl ester.

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing an excess of cold water (approx. 10x the volume of DMSO). This will precipitate the crude product.

-

Workup - Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Drying: Dry the crude product under vacuum.

Purification and Characterization

The crude product from the aminolysis reaction typically requires purification to meet analytical standards.

Purification Protocol:

-

Silica Gel Chromatography: The most common method for purification. A gradient elution system, for example, Dichloromethane (DCM) with an increasing percentage of Methanol (0% to 10%), is often effective. The amide product is polar and will require a polar solvent system for elution.

-

Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., Ethanol/water, Acetonitrile) can yield highly pure material. This method is particularly effective for removing minor impurities and obtaining crystalline solid suitable for X-ray analysis. [9] Characterization:

The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Analytical Method | Purpose | Expected Result for IM-Olaparib Analog |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the imidazole protons, N-methyl group, phthalazinone aromatic protons, methylene bridge, and piperazine protons. Integration should match the number of protons in each environment. |

| ¹³C NMR | Confirmation of carbon skeleton | Peaks for all unique carbon atoms, including the characteristic amide carbonyl signal (~160-170 ppm). |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the target compound (e.g., [M+H]⁺ in ESI+ mode). |

| HPLC | Purity assessment | A single major peak, indicating >95% purity for use in biological assays. |

| Melting Point | Physical property and purity indicator | A sharp, defined melting point range. [9] |

Part 3: Scientific and Practical Considerations

-

Choice of Amine: The protocol is adaptable to various primary and secondary amines. However, sterically hindered amines may require longer reaction times, higher temperatures, or the use of a catalyst (e.g., sodium methoxide) to facilitate the reaction.

-

Solvent Selection: While DMSO is effective for its high boiling point and ability to dissolve a wide range of substrates, other high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be used.

-

Side Reactions: A potential side reaction is the epimerization of any chiral centers adjacent to carbonyl groups, although this is not a concern for the achiral structure described. For more complex substrates, careful temperature control is crucial. [10]Another possibility, especially with prolonged heating, is decomposition. Monitoring by LC-MS is key to identifying the optimal reaction time.

-

Scale-Up: For larger-scale synthesis, precipitation by adding the reaction mixture to water is an effective and scalable purification method. However, care must be taken to control the rate of addition to manage heat evolution and ensure optimal crystal formation for easy filtration.

Conclusion

This compound is a versatile and strategically valuable starting material for the construction of novel PARP inhibitors. Its core imidazole structure serves as an excellent bioisostere for the nicotinamide pharmacophore. The direct aminolysis of its ethyl ester, while requiring forcing conditions, provides a straightforward and robust method for introducing the essential carboxamide functionality. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore new chemical space in the ongoing development of next-generation targeted cancer therapies.

References

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

-

US National Library of Medicine. (2022). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information. [Link]

-

Patsnap. (2024). What are PARP inhibitors and how do they work? Patsnap Synapse. [Link]

-